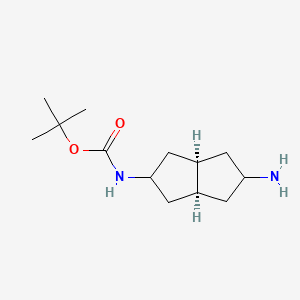![molecular formula C17H13FN2O4S B2410648 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one CAS No. 1987112-17-3](/img/structure/B2410648.png)
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one, also known as FPS, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. FPS belongs to the pyridazinone class of compounds and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Phosphodiesterase Inhibition and Potential in Neurological Disorders
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one shows promise in the field of neurological disorders through its potential role as a phosphodiesterase 10A (PDE10A) inhibitor. This compound, identified as TAK-063, demonstrated potent inhibitory activity, excellent selectivity, and favorable pharmacokinetics, indicating its potential for treating disorders such as schizophrenia. The elevation of striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels, along with the suppression of phencyclidine (PCP)-induced hyperlocomotion in mice, underscores its potential in neurological therapeutic applications (Kunitomo et al., 2014).
Cancer, Antiangiogenic, and Antioxidant Properties
Compounds related to this compound have been explored for their anticancer, antiangiogenic, and antioxidant properties. A series of derivatives demonstrated inhibitory effects on various human cancer cell lines, exhibiting significant potential as anticancer agents. Additionally, some derivatives showcased potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression, along with noteworthy antioxidant activities, indicating their multifaceted potential in cancer therapeutics (Kamble et al., 2015).
Antimicrobial and Antitubercular Activity
Recent research has unveiled the antimicrobial and antitubercular potential of derivatives of this compound. Novel compounds synthesized from this chemical scaffold have shown promising results against a variety of microbial strains, including Mycobacterium tuberculosis. Molecular docking studies suggest these compounds could serve as effective antimicrobial and antitubercular agents, offering a new avenue for combating resistant microbial strains (Shingare et al., 2022).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)sulfonylpyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-24-14-6-8-15(9-7-14)25(22,23)17-16(21)10-11-20(19-17)13-4-2-12(18)3-5-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMSCXSNPCTIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

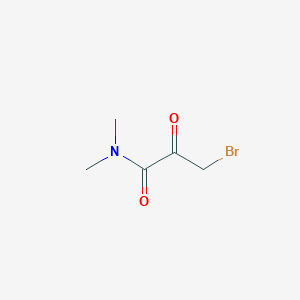
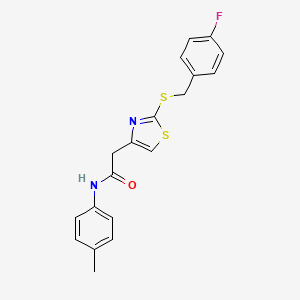
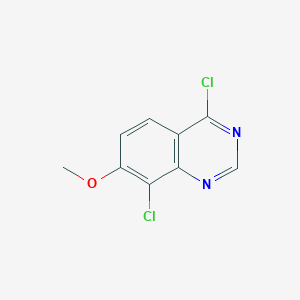
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)
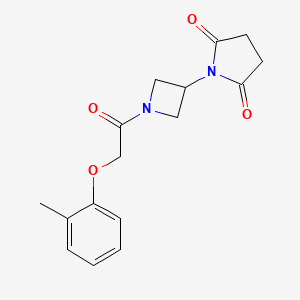
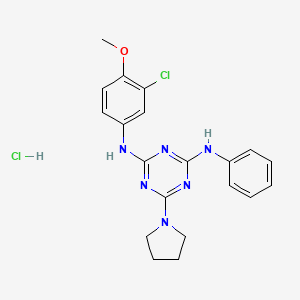
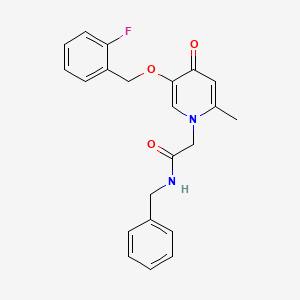
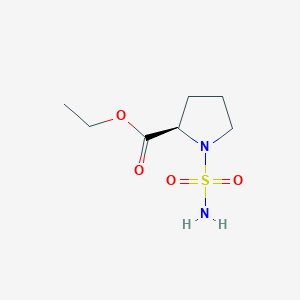
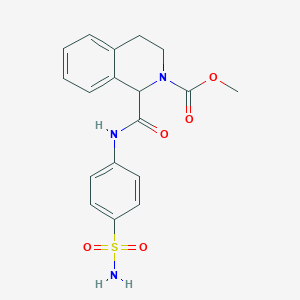
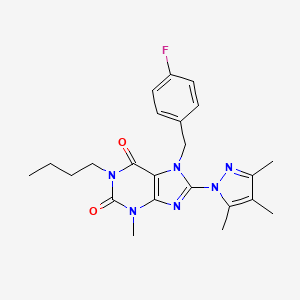
![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
